molecular formula C21H14Cl2N2O4 B11552531 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate

Cat. No.: B11552531
M. Wt: 429.2 g/mol
InChI Key: IJISJOCEUVHLGN-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The specific steps are as follows:

    Condensation Reaction: The reaction between 4-methylbenzaldehyde and 2-nitroaniline in the presence of an acid catalyst forms the intermediate Schiff base.

    Esterification: The intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chlorinated aromatic ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of amines.

    Reduction: Formation of reduced Schiff bases.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. Additionally, its biological activity is attributed to its ability to interact with cellular components, disrupting normal cellular functions and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-[(E)-[(4-Methylphenyl)imino]methyl]phenol
  • 2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol

Uniqueness

4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to the presence of both nitro and dichlorobenzoate groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity make it a valuable compound for various applications.

Properties

Molecular Formula

C21H14Cl2N2O4

Molecular Weight

429.2 g/mol

IUPAC Name

[4-[(4-methylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C21H14Cl2N2O4/c1-13-2-6-16(7-3-13)24-12-14-4-9-20(19(10-14)25(27)28)29-21(26)17-8-5-15(22)11-18(17)23/h2-12H,1H3

InChI Key

IJISJOCEUVHLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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